2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide
Description
2-{4-[Butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide is a sulfonamide-containing heterocyclic compound featuring a benzamido-thiophene carboxamide scaffold. Its structure includes a central benzene ring substituted with a butyl(ethyl)sulfamoyl group at the 4-position, linked via an amide bond to a methyl-substituted thiophene-3-carboxamide moiety.
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-4-6-12-22(5-2)28(25,26)15-9-7-14(8-10-15)17(23)21-19-16(11-13-27-19)18(24)20-3/h7-11,13H,4-6,12H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXONBHQCXZUUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that many sulfamoyl compounds are known to interact with their targets by binding to active sites and inducing changes in their conformation or activity.
Biochemical Pathways
Sulfamoyl compounds often play roles in various biochemical pathways, including those involved in cell signaling, enzyme activity regulation, and ion transport.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound shares structural motifs with several analogs reported in the literature. Key comparisons include:
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility : The butyl(ethyl)sulfamoyl group may enhance hydrophilicity compared to Compound 56 ’s methoxy and triazole substituents .
- Conformational Stability : The amide bonds in the target compound likely exhibit restricted rotation, akin to the bis-amide Intermediate 11, influencing binding interactions .
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